molecular formula C24H27N3O4 B11397873 5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4-[4-(pentyloxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4-[4-(pentyloxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11397873
M. Wt: 421.5 g/mol
InChI Key: OIPVHLHJPRPHNK-UHFFFAOYSA-N
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Description

5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4-[4-(pentyloxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes hydroxyethyl, hydroxyphenyl, and pentyloxyphenyl groups attached to a dihydropyrrolo[3,4-c]pyrazol-6(1H)-one core. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4-[4-(pentyloxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step organic reactions. The process begins with the preparation of the dihydropyrrolo[3,4-c]pyrazol-6(1H)-one core, followed by the introduction of hydroxyethyl, hydroxyphenyl, and pentyloxyphenyl groups through various substitution and coupling reactions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4-[4-(pentyloxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the functional groups or the core structure.

    Substitution: Halogenation or alkylation reactions can introduce new substituents to the aromatic rings.

    Coupling: Cross-coupling reactions can be used to attach additional aromatic or aliphatic groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), halogenating agents (e.g., bromine), and coupling catalysts (e.g., palladium complexes). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups can yield ketones or aldehydes, while substitution reactions can introduce new functional groups to the aromatic rings.

Scientific Research Applications

5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4-[4-(pentyloxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies of enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.

    Industry: It can be used in the development of new materials, coatings, and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4-[4-(pentyloxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves its interaction with specific molecular targets and pathways. The hydroxy groups may participate in hydrogen bonding with proteins or enzymes, affecting their activity. The aromatic rings can engage in π-π interactions with other aromatic systems, influencing molecular recognition and binding. The overall effect of the compound depends on its ability to modulate biological processes at the molecular level.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4-[4-(pentyloxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one stands out due to its combination of hydroxyethyl, hydroxyphenyl, and pentyloxyphenyl groups, which provide a unique set of chemical and biological properties

Properties

Molecular Formula

C24H27N3O4

Molecular Weight

421.5 g/mol

IUPAC Name

5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4-(4-pentoxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C24H27N3O4/c1-2-3-6-15-31-17-11-9-16(10-12-17)23-20-21(18-7-4-5-8-19(18)29)25-26-22(20)24(30)27(23)13-14-28/h4-5,7-12,23,28-29H,2-3,6,13-15H2,1H3,(H,25,26)

InChI Key

OIPVHLHJPRPHNK-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CCO)NN=C3C4=CC=CC=C4O

Origin of Product

United States

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